5-Phenyl-2-Thiophenecarbonyl Chloride

Descripción general

Descripción

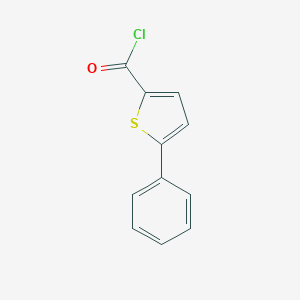

5-Phenyl-2-Thiophenecarbonyl Chloride is an organic compound with the molecular formula C11H7ClOS and a molecular weight of 222.69 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a phenyl group and a carbonyl chloride functional group attached to the thiophene ring . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Phenyl-2-Thiophenecarbonyl Chloride can be synthesized from 5-Phenylthiophene-2-carboxylic acid . The synthesis involves the reaction of 5-Phenylthiophene-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

C6H5C4H2COOH+SOCl2→C6H5C4H2COCl+SO2+HCl

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is often purified by distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

5-Phenyl-2-Thiophenecarbonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.

Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Amides, esters, and thioesters.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- 5-Phenyl-2-thiophenecarbonyl chloride serves as a precursor in the synthesis of biologically active compounds. For instance, it is involved in the preparation of tioxazafen, a compound used for nematode control in agriculture by reacting with benzamide oxime . This application highlights its role in developing agrochemicals that target specific pests with minimal impact on non-target organisms.

-

Synthesis of Thiophene-Containing Drugs :

- The compound is crucial in constructing thiophene-containing pharmaceuticals, which have shown efficacy in various therapeutic areas, including anti-cancer and anti-inflammatory drugs. The incorporation of thiophene moieties often enhances the pharmacological properties of drug candidates due to their unique electronic and steric characteristics.

Agrochemical Applications

- Insecticide Development :

- This compound has been utilized in synthesizing new classes of insecticides, particularly 1,2,4-triazole derivatives. These compounds exhibit selective activity against pests such as aphids and whiteflies while maintaining low toxicity to mammals . The development of these insecticides demonstrates the compound's potential in integrated pest management strategies.

Data Table: Applications Overview

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Pharmaceutical | Intermediate for tioxazafen synthesis | |

| Agrochemical | Synthesis of selective insecticides | |

| Fine Chemicals | Building blocks for thiophene derivatives |

Case Study 1: Tioxazafen Synthesis

In a study focused on developing tioxazafen, researchers demonstrated that this compound could effectively react with benzamide oxime to yield the desired oxadiazole product. This reaction showcased the compound's utility as a versatile building block for creating complex molecules with agricultural applications .

Case Study 2: Insecticide Development

Research into halogenated thiophene derivatives has led to the creation of novel insecticides that leverage the unique properties of thiophene structures. The synthesis routes developed for these compounds often involve intermediates like this compound, emphasizing its critical role in advancing agricultural chemistry .

Mecanismo De Acción

The mechanism of action of 5-Phenyl-2-Thiophenecarbonyl Chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives . The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .

Comparación Con Compuestos Similares

Similar Compounds

5-Methyl-2-Thiophenecarbonyl Chloride: Similar structure but with a methyl group instead of a phenyl group.

2-Thiophenecarbonyl Chloride: Lacks the phenyl group, making it less sterically hindered.

5-Phenyl-2-Furoyl Chloride: Contains a furan ring instead of a thiophene ring.

Uniqueness

5-Phenyl-2-Thiophenecarbonyl Chloride is unique due to the presence of both a phenyl group and a thiophene ring, which imparts specific electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Actividad Biológica

5-Phenyl-2-thiophenecarbonyl chloride is a compound of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, as well as insights from relevant research studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and a phenyl group, which contribute to its chemical reactivity and biological activity. The compound's structure can be represented as follows:

- Molecular Formula : C11H7ClOS

- Molecular Weight : 224.68 g/mol

- CAS Number : 17361-89-6

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In a study focusing on various derivatives of thiophene-based compounds, it was found that certain substitutions on the thiophene ring enhanced the antimicrobial efficacy against a range of bacterial strains. The compound was particularly effective against Gram-positive bacteria, indicating its potential use in developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A series of studies reported that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 4.5 | >20 |

| Anticancer | MCF-7 (Breast Cancer) | 6.0 | >15 |

| HT-29 (Colon Cancer) | 8.0 | >10 |

These findings suggest that modifications to the 5-phenyl group can significantly influence both the potency and selectivity of the compound against various biological targets.

The proposed mechanism for the biological activity of this compound involves its interaction with cellular targets leading to oxidative stress and subsequent cell death. The compound may also interfere with DNA synthesis in rapidly dividing cells, which is a common strategy employed by many anticancer agents .

Propiedades

IUPAC Name |

5-phenylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQWIBBCMYIUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379976 | |

| Record name | 5-Phenyl-2-Thiophenecarbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17361-89-6 | |

| Record name | 5-Phenyl-2-Thiophenecarbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.